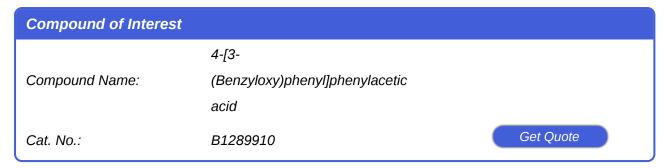


An In-depth Technical Guide to 4-[3-(Benzyloxy)phenyl]phenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[3-(Benzyloxy)phenyl]phenylacetic acid is a biphenyl derivative belonging to the class of carboxylic acids. Its structure, featuring a benzyloxy substituent on one of the phenyl rings, suggests potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and insights into its potential biological activities based on related compounds. Due to the limited availability of experimental data for this specific compound, information from closely related isomers and the parent compound, phenylacetic acid, is included for comparative purposes and to guide future research.

Chemical Properties

Quantitative data for **4-[3-(Benzyloxy)phenyl]phenylacetic acid** and its related isomers are summarized in the table below. It is important to note the distinct properties of each isomer.



Property	4-[3- (Benzyloxy)phenyl] phenylacetic acid	(4- Benzyloxy)phenyla cetic acid (Isomer)	3-(4- Benzyloxyphenyl)p henylacetic acid (Isomer)
CAS Number	893640-40-9[1]	6547-53-1[2]	1355248-18-8[3][4]
Molecular Formula	C21H18O3	C15H14O3[2]	C21H18O3[3]
Molecular Weight	318.37 g/mol	242.27 g/mol [2]	318.37 g/mol [3]
Melting Point	Data not available	119-123 °C[2]	Data not available
Boiling Point	Data not available	Data not available	513.9 ± 38.0 °C (Predicted)[3]
Density	Data not available	Data not available	1.193 ± 0.06 g/cm ³ (Predicted)[3]
рКа	Data not available	Data not available	4.26 ± 0.10 (Predicted)[3]
Solubility	Data not available	Data not available	Data not available

Experimental Protocols

While a specific, validated synthesis protocol for **4-[3-(Benzyloxy)phenyl]phenylacetic acid** is not readily available in the literature, a plausible route can be designed based on established synthetic methodologies for similar biphenyl acetic acid derivatives. The following proposed synthesis involves a Suzuki coupling reaction followed by hydrolysis.

Proposed Synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid

This synthesis can be conceptualized as a two-step process:

Step 1: Palladium-Catalyzed Suzuki Coupling This step involves the cross-coupling of (3(benzyloxy)phenyl)boronic acid with a suitable 4-halophenylacetic acid ester, such as methyl
2-(4-bromophenyl)acetate. The use of a palladium catalyst and a base is crucial for this
reaction.



• Step 2: Hydrolysis of the Ester The resulting methyl 4-[3-(benzyloxy)phenyl]phenylacetate is then hydrolyzed to the final carboxylic acid product.

Detailed Methodology:

Step 1: Synthesis of Methyl 4-[3-(Benzyloxy)phenyl]phenylacetate via Suzuki Coupling

- Materials:
 - o (3-(Benzyloxy)phenyl)boronic acid
 - Methyl 2-(4-bromophenyl)acetate
 - Palladium(II) acetate (Pd(OAc)₂)
 - Triphenylphosphine (PPh₃)
 - Potassium carbonate (K₂CO₃)
 - Toluene
 - Water
 - Ethyl acetate
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add (3-(benzyloxy)phenyl)boronic acid (1.2 equivalents), methyl 2-(4-bromophenyl)acetate (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
 - Add a 2M aqueous solution of potassium carbonate (2 equivalents) and toluene.



- Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield methyl 4-[3-(benzyloxy)phenyl]phenylacetate.

Step 2: Hydrolysis to 4-[3-(Benzyloxy)phenyl]phenylacetic acid

- Materials:
 - Methyl 4-[3-(benzyloxy)phenyl]phenylacetate
 - Sodium hydroxide (NaOH)
 - Methanol
 - Water
 - Hydrochloric acid (HCl)

Procedure:

- Dissolve the methyl 4-[3-(benzyloxy)phenyl]phenylacetate from Step 1 in a mixture of methanol and water.
- Add a solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours. Monitor the hydrolysis by TLC.
- Once the reaction is complete, remove the methanol under reduced pressure.



- Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
- A precipitate of 4-[3-(benzyloxy)phenyl]phenylacetic acid should form.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Potential Biological Activity and Signaling Pathways

Specific biological studies on **4-[3-(Benzyloxy)phenyl]phenylacetic acid** are not currently published. However, the parent compound, phenylacetic acid (PAA), has been shown to elicit biological responses. Research indicates that PAA can act as a uremic toxin and stimulate the generation of reactive oxygen species (ROS) and the secretion of tumor necrosis factor-alpha (TNF-α) in vascular endothelial cells[5]. This suggests a potential pro-inflammatory activity.

The proposed mechanism involves the induction of oxidative stress, which in turn triggers an inflammatory response characterized by the release of cytokines like TNF-α. This signaling cascade is a critical component of various physiological and pathological processes, including atherosclerosis[5].

Visualizations Logical Workflow for the Synthesis of 4-[3(Benzyloxy)phenyl]phenylacetic acid

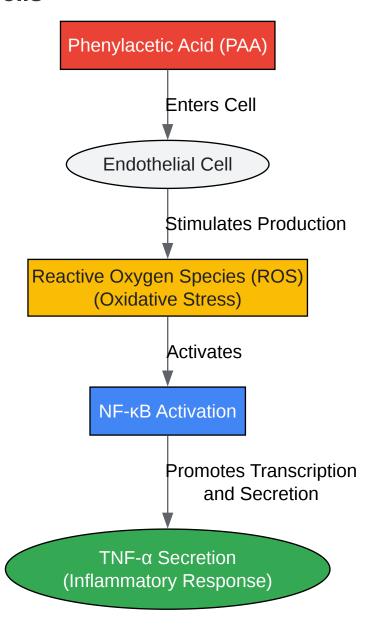


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Caption: Proposed two-step synthesis of 4-[3-(Benzyloxy)phenyl]phenylacetic acid.

Potential Signaling Pathway of Phenylacetic Acid in Endothelial Cells



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Caption: PAA-induced ROS production and subsequent TNF- α secretion.



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